![molecular formula C19H22N2O3 B5241190 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B5241190.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is a synthetic organic compound that features a urea linkage between a 1,3-benzodioxole moiety and a 4-isopropylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate.
Urea Formation: The alkylated product is reacted with an isocyanate derivative of 4-isopropylphenyl to form the final urea compound.
Industrial Production Methods
Industrial production methods for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and phenyl rings.
Reduction: Reduced forms of the urea linkage.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学研究应用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with cellular enzymes and receptors.
相似化合物的比较
Similar Compounds
N-allyl-N’-(1,3-benzodioxol-5-yl)urea: Similar structure but with an allyl group instead of the isopropylphenyl group.
N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea: Contains a chlorophenyl group instead of the isopropylphenyl group.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is unique due to the presence of both the benzodioxole and isopropylphenyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)14-4-7-16(8-5-14)21-19(22)20-13(3)15-6-9-17-18(10-15)24-11-23-17/h4-10,12-13H,11H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGJQKATOSWMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
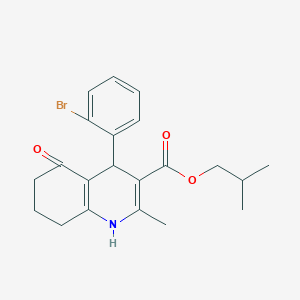
![3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5241125.png)
![(2S)-2-(methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5241127.png)
![2-Methoxyethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5241128.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5241130.png)
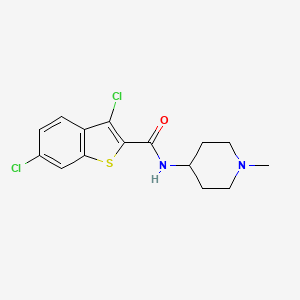
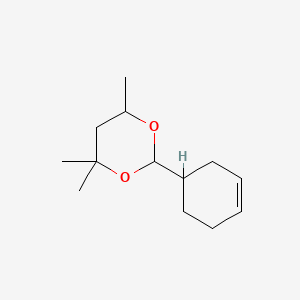
![N-(5-CHLORO-2-METHYLPHENYL)-4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B5241159.png)
![N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5241166.png)
![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methylphenoxy)ethyl]-2-pyridinamine](/img/structure/B5241172.png)
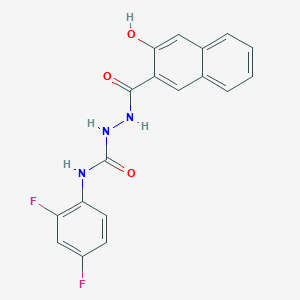

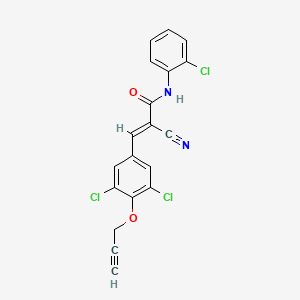
![2-methyl-4-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5241209.png)
